![molecular formula C20H28N2 B12586960 (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine CAS No. 648909-47-1](/img/structure/B12586960.png)
(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is a chiral diamine compound that has garnered significant interest in the field of asymmetric synthesis. This compound is characterized by its two chiral centers and its ability to act as a chiral ligand or auxiliary in various chemical reactions. The presence of the (S)-alpha-methylbenzyl groups enhances its enantioselectivity, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine typically involves the reaction of (2R,3R)-2,3-butanediamine with (S)-alpha-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dichloromethane is used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically the corresponding oxides or hydroxylated derivatives.
Reduction: The major products are the reduced amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted diamines.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatography.
Wirkmechanismus
The mechanism by which (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in asymmetric catalytic reactions. The molecular targets include various metal ions such as copper, palladium, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, used in smoking cessation and appetite suppression.
(2R,3R)-2,3-Butanediol: Used as a chiral auxiliary and in the production of antifreeze agents.
O,O’-Dibenzoyl-(2R,3R)-Tartaric Acid: Used in the resolution of chiral alcohols.
Uniqueness
(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is unique due to its high enantioselectivity and versatility as a chiral ligand. Its ability to form stable chiral complexes with various metal ions makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
648909-47-1 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2R,3R)-2-N,3-N-bis[(1S)-1-phenylethyl]butane-2,3-diamine |
InChI |
InChI=1S/C20H28N2/c1-15(21-17(3)19-11-7-5-8-12-19)16(2)22-18(4)20-13-9-6-10-14-20/h5-18,21-22H,1-4H3/t15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
UCJIRKFARBCSDP-BDXSIMOUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C)[C@@H](C)N[C@@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(C)C(C)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



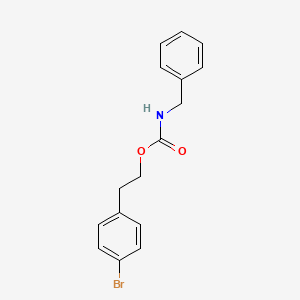
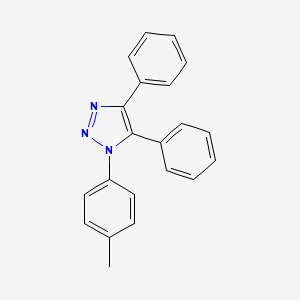
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)
![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)
![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)

![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)
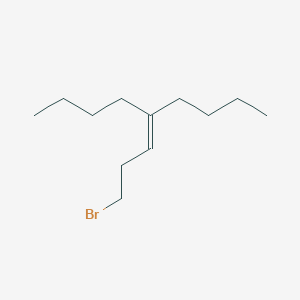
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
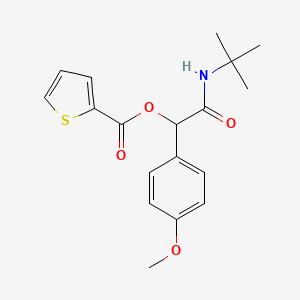
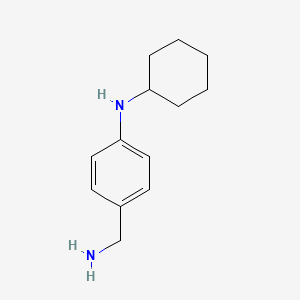
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)
